molecular formula C19H15Br2NO2 B14242408 1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one CAS No. 586382-86-7

1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one

Cat. No.: B14242408
CAS No.: 586382-86-7
M. Wt: 449.1 g/mol
InChI Key: HZUVWTPQFBDOFU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of benzyl and benzyloxy groups attached to a dibrominated pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one typically involves the following steps:

    Bromination: The starting material, pyridin-2(1h)-one, undergoes bromination to introduce bromine atoms at the 3 and 5 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.

    Benzylation: The dibrominated pyridinone is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the benzyl group at the 1 position.

    Benzyloxylation: Finally, the compound is treated with benzyl alcohol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to introduce the benzyloxy group at the 4 position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The benzyl and benzyloxy groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridinones, while oxidation can produce pyridinone oxides.

Scientific Research Applications

1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzyloxy groups play a crucial role in binding to these targets, while the dibrominated pyridinone core may participate in additional interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(benzyloxy)-3,5-dichloropyridin-2(1h)-one: Similar structure but with chlorine atoms instead of bromine.

    1-Benzyl-4-(benzyloxy)-3,5-difluoropyridin-2(1h)-one: Similar structure but with fluorine atoms instead of bromine.

    1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one: Similar structure but with iodine atoms instead of bromine.

Uniqueness

1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one is unique due to the presence of bromine atoms, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.

Properties

CAS No.

586382-86-7

Molecular Formula

C19H15Br2NO2

Molecular Weight

449.1 g/mol

IUPAC Name

1-benzyl-3,5-dibromo-4-phenylmethoxypyridin-2-one

InChI

InChI=1S/C19H15Br2NO2/c20-16-12-22(11-14-7-3-1-4-8-14)19(23)17(21)18(16)24-13-15-9-5-2-6-10-15/h1-10,12H,11,13H2

InChI Key

HZUVWTPQFBDOFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=C(C2=O)Br)OCC3=CC=CC=C3)Br

Origin of Product

United States

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